molecular formula C15H19ClF3N3O2 B8795889 tert-Butyl 4-(6-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(6-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B8795889
M. Wt: 365.78 g/mol
InChI Key: JNVQTRJVDOVAIH-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(6-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H19ClF3N3O2 and its molecular weight is 365.78 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H19ClF3N3O2

Molecular Weight

365.78 g/mol

IUPAC Name

tert-butyl 4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)22-8-6-21(7-9-22)11-5-4-10(12(16)20-11)15(17,18)19/h4-5H,6-9H2,1-3H3

InChI Key

JNVQTRJVDOVAIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

tert-Butyl 4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate (1.67 g, yield 65%, off-white solid) was synthesized from 2,6-dichloro-3-(trifluoromethyl)pyridine (1.51 g, 7.0 mmol) and tert-butyl piperazine-1-carboxylate (1.56 g, 8.38 mmol) by a method similar to Production Example 96, step 2.
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1.51 g
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1.56 g
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Synthesis routes and methods III

Procedure details

To a suspension of tert-butyl-1-piperazine carboxylate (27.0 g, 145 mmol) and K2CO3 (40.0 g, 290 mmol) in DMSO (200 mL) were 2,6-dichloro-3-trifluoromethylpyridine (29.1 g, 135 mmol) and toluene (50 mL) added. The thick slurry was stirred at 80° C. for two hours, followed by addition of toluene (0.5 L) and water (1 L). The phases were separated and the organic phase was washed twice with water. The solvent from the dried (MgSO4) organic phase was evaporated at reduced pressure. The solid residue was recrystallized from EtOAc/heptane to give white crystals (37 g). The filtrate from the recrystallization was concentrated and the residue chromatographed on a column of silica with hexane/EtOAc (90:10) to give further 6.0 g of product (total yield 85%). Purity 99% (HPLC); mp 125° C. Anal. (C15H19ClF3N3O2) C, H, N.
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27 g
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200 mL
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29.1 g
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50 mL
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0.5 L
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1 L
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